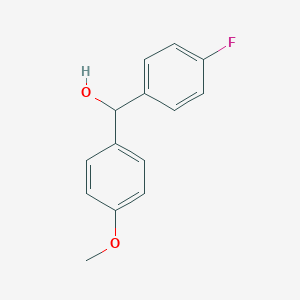

(4-Fluorophenyl)(4-methoxyphenyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFPEZAJZHPSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374587 | |

| Record name | 4-Fluoro-4'-methoxybenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426-55-7 | |

| Record name | 4-Fluoro-4'-methoxybenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (4-Fluorophenyl)(4-methoxyphenyl)methanol

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (4-Fluorophenyl)(4-methoxyphenyl)methanol, a diarylmethanol compound of increasing interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights.

Introduction: The Significance of Fluorinated Diarylmethanols

The diarylmethanol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The specific combination of a 4-fluorophenyl and a 4-methoxyphenyl group in the target molecule creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature. A summary of its key identifiers and physical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1426-55-7 | [1] |

| Molecular Formula | C₁₄H₁₃FO₂ | [2] |

| Molecular Weight | 232.25 g/mol | [1] |

| Predicted Melting Point | 101.60 °C | [1] |

| Predicted Density | ~1.2 g/cm³ | [1] |

Spectroscopic Data (Predicted and Comparative)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the 4-fluorophenyl and 4-methoxyphenyl rings. The methoxy group will appear as a singlet around 3.8 ppm. The benzylic proton will be a singlet in the region of 5.8-6.0 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling constant. The methoxy carbon will resonate around 55 ppm, and the benzylic carbon will appear in the 75-80 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong absorptions in the aromatic region (1400-1600 cm⁻¹) and a C-O stretching band around 1030-1250 cm⁻¹ for the alcohol and the ether will also be prominent.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) at m/z 232. The fragmentation pattern would likely involve the loss of a water molecule (M-18), and cleavage of the bond between the benzylic carbon and the aromatic rings.

Synthesis Methodologies

This compound can be synthesized through two primary and reliable routes: the reduction of the corresponding benzophenone or a Grignard reaction. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Reduction of 4-Fluoro-4'-methoxybenzophenone

This is a common and efficient method for preparing diarylmethanols. The ketone precursor, 4-fluoro-4'-methoxybenzophenone, is readily available and can be reduced using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.[3][4][5]

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 4-fluoro-4'-methoxybenzophenone (1.0 eq) in methanol (10-20 volumes).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0-5 °C.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with 4-methoxybenzaldehyde. This is a classic carbon-carbon bond-forming reaction and is highly effective for creating diarylmethanols.[6][7][8]

Experimental Protocol:

Part A: Preparation of 4-Fluorophenylmagnesium Bromide

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnesium Activation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently warm the flask under a stream of nitrogen until violet iodine vapors are observed.[7]

-

Reagent Addition: Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 4-Methoxybenzaldehyde

-

Aldehyde Solution: Prepare a solution of 4-methoxybenzaldehyde (0.9 eq) in anhydrous diethyl ether or THF.

-

Addition: Cool the Grignard reagent solution to 0 °C and add the aldehyde solution dropwise from the dropping funnel.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup and Purification: Follow steps 5-8 from the reduction protocol, using a saturated aqueous solution of ammonium chloride for quenching.

Chemical Reactivity and Derivative Synthesis

The hydroxyl group of this compound is the primary site of its chemical reactivity, allowing for a range of transformations to synthesize various derivatives.

Oxidation to 4-Fluoro-4'-methoxybenzophenone

The secondary alcohol can be oxidized back to the corresponding ketone, 4-fluoro-4'-methoxybenzophenone. This reaction is useful for confirming the structure of the alcohol and for synthetic routes that require the ketone. A variety of oxidizing agents can be employed, with Swern oxidation being a mild and efficient method.

Experimental Protocol (Swern Oxidation):

-

Oxalyl Chloride Activation: In a flask under an inert atmosphere, add oxalyl chloride (1.5 eq) to a solution of dimethyl sulfoxide (DMSO, 3.0 eq) in dichloromethane (DCM) at -78 °C.

-

Alcohol Addition: Slowly add a solution of this compound (1.0 eq) in DCM to the activated DMSO solution at -78 °C.

-

Base Addition: After stirring for 30-60 minutes, add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Workup: Quench the reaction with water and extract the product with DCM. The organic layer is then washed, dried, and concentrated. The product can be purified by column chromatography.

Esterification

The alcohol can be readily esterified with acyl chlorides or carboxylic acids (under acidic catalysis or with coupling agents) to form the corresponding esters. These derivatives can have modified biological activities and pharmacokinetic profiles.

Experimental Protocol (using an Acyl Chloride):

-

Reactant Mixture: To a solution of this compound (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in a suitable solvent like DCM, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Workup and Purification: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The resulting ester can be purified by chromatography or recrystallization.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The diarylmethyl scaffold is a key component of many pharmacologically active molecules. The presence of the fluoro and methoxy groups can fine-tune the electronic and steric properties, leading to enhanced biological activity and improved DMPK (drug metabolism and pharmacokinetic) properties.

A notable example is the use of a derivative in the development of selective modulators for metabotropic glutamate receptors (mGluRs). Specifically, (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337) has been identified as a selective and CNS-penetrant negative allosteric modulator (NAM) of mGlu3. This compound demonstrates the potential of this chemical scaffold in targeting neurological disorders.

Materials Science

Diarylmethanol derivatives are also explored in materials science for the synthesis of polymers, dyes, and photochromic materials. The specific substitution pattern of this compound can influence the optical and electronic properties of resulting materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through well-established and reliable methods, and its reactivity allows for the creation of a diverse range of derivatives. As research into fluorinated organic compounds continues to expand, the importance of building blocks like this compound is set to grow, paving the way for the development of novel drugs and advanced materials.

References

- (4-Fluorophenyl)-(4-methoxyphenyl)methanol; CAS 1426-55-7. Chemical-Suppliers.com. (Accessed Jan 14, 2026).

- This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Royal Society of Chemistry. (2021).

- 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Organic Chemistry Select. (2014).

- (4-Fluorophenyl)methanol. ChemBK. (2024).

- This compound; CAS 1426-55-7. ChemicalBook.

- SAFETY D

- SAFETY D

- WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.

- [4-(4-Bromophenoxy)-3-fluorophenyl]methanol. AK Scientific, Inc.

- Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem. (2025).

- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

- Synthesis of A. Bromo(4-fluorophenyl)magnesium. PrepChem.com.

- The Grignard Reaction.

- Grignard Reaction. Chem 355 Jasperse.

- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. (2021).

- Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. PMC - NIH.

- A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4. Bibliomed.

- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. (2017).

- Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett. (2010).

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011).

- (4-methoxyphenyl)(phenyl)methanol. CymitQuimica.

- [4-(4-Fluorophenyl)phenyl]methanol. PubChem.

- Material safety d

- Safety D

- Safety d

- Material Safety D

- Safety D

- ACS Material LLC Safety D

- Shellite - X55 Solvent - SAFETY D

- 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho). MedChemExpress.

- (4-Methoxyphenyl)methanol. SIELC Technologies. (2018).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Benzenemethanol, 4-methoxy-. NIST WebBook.

- 105-13-5|(4-Methoxyphenyl)methanol|BLD Pharm.

Sources

- 1. fishersci.com [fishersci.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

An In-depth Technical Guide to (4-Fluorophenyl)(4-methoxyphenyl)methanol (CAS No. 1426-55-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (4-Fluorophenyl)(4-methoxyphenyl)methanol, a key diarylmethanol derivative with significant potential in synthetic and medicinal chemistry. This document delves into its chemical identity, synthesis methodologies, detailed characterization, and prospective applications, offering field-proven insights for researchers and professionals in drug development.

Introduction and Chemical Identity

This compound, registered under CAS number 1426-55-7 , is a secondary alcohol featuring a central methanol carbon bonded to a 4-fluorophenyl group and a 4-methoxyphenyl group. The presence of a fluorine atom and a methoxy group on the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive compounds.

The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a molecule with distinct chemical characteristics. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and participate in hydrogen bonding.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application and characterization.

| Property | Value | Source |

| CAS Number | 1426-55-7 | [1][2] |

| Molecular Formula | C₁₄H₁₃FO₂ | [2] |

| Molecular Weight | 232.25 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Boiling Point | 363.9 ± 37.0 °C (Predicted) | [2] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the hydroxyl proton, and the benzylic proton. The protons on the 4-fluorophenyl ring will exhibit coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The signals for the methoxy carbon and the benzylic carbon will also be present in their expected regions.

-

IR Spectroscopy: The infrared spectrum should feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-O stretching bands for the ether and alcohol, as well as C-F and aromatic C-H and C=C stretching vibrations, are also anticipated.[1]

-

Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 232. Subsequent fragmentation would likely involve the loss of water (M-18), a methoxy group (M-31), or cleavage of the bond between the benzylic carbon and the aromatic rings.[1]

Synthesis Methodologies

The synthesis of this compound can be efficiently achieved through two primary and reliable routes: the reduction of the corresponding benzophenone and the Grignard reaction. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Reduction of 4-Fluoro-4'-methoxybenzophenone

This is a robust and widely applicable method for the preparation of diarylmethanols. The readily available 4-fluoro-4'-methoxybenzophenone is reduced to the desired secondary alcohol using a suitable reducing agent. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its selectivity for carbonyl groups, mild reaction conditions, and operational simplicity.

Reaction Scheme:

A plausible synthetic workflow.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 4-fluoro-4'-methoxybenzophenone (1.0 eq) in a suitable solvent, such as methanol or ethanol, at room temperature.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise with stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄ and the borate ester intermediate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

The use of an alcoholic solvent like methanol not only dissolves the starting ketone but also acts as a proton source during the work-up.

-

The portion-wise addition of NaBH₄ at a low temperature helps to control the exothermic nature of the reaction.

-

Acidic work-up ensures the complete hydrolysis of the intermediate borate ester to the final alcohol.

Synthesis via Grignard Reaction

The Grignard reaction offers a versatile alternative for constructing the C-C bond between the aromatic rings and the central carbon. This can be achieved in two ways:

-

Route A: Reaction of 4-fluorophenylmagnesium bromide with p-anisaldehyde.

-

Route B: Reaction of 4-methoxyphenylmagnesium bromide with 4-fluorobenzaldehyde.

Reaction Scheme (Route A):

Grignard reaction pathway for synthesis.

Experimental Protocol (Route A):

-

Grignard Reagent Formation: Prepare the 4-fluorophenylmagnesium bromide Grignard reagent by reacting 4-bromofluorobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction with Aldehyde: To a solution of p-anisaldehyde (1.0 eq) in anhydrous ether or THF at 0 °C, add the freshly prepared Grignard reagent (1.1-1.2 eq) dropwise with stirring.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.

Self-Validation and Trustworthiness:

Both synthetic protocols described are well-established and reliable methods for the synthesis of diarylmethanols. The progress of the reactions can be easily monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by the analytical techniques outlined in the next section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet ~3.8 ppm), hydroxyl proton (singlet, chemical shift concentration-dependent), benzylic proton (singlet or doublet, coupled to OH proton). |

| ¹³C NMR | Aromatic carbons (signals in the aromatic region, with C-F coupling), methoxy carbon (~55 ppm), benzylic carbon (~75-80 ppm). |

| FTIR | Broad O-H stretch (3200-3600 cm⁻¹), C-O stretches, C-F stretch, aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (m/z 232) and characteristic fragmentation patterns. |

| Melting Point | A sharp melting point range for the pure crystalline solid. |

Applications in Drug Development and Research

The diarylmethanol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of fluorine and methoxy substituents in this compound makes it a particularly interesting building block for the development of new therapeutic agents.

The incorporation of a fluorine atom can enhance a molecule's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[3][4] Furthermore, fluorine's high electronegativity can influence the acidity of nearby protons and modulate the binding affinity of the molecule to its biological target.[3] The methoxy group can improve aqueous solubility and act as a hydrogen bond acceptor, contributing to stronger interactions with protein targets.

While specific pharmacological activities for this compound have not been extensively reported, its structural motifs are present in compounds with a wide range of biological activities. This molecule can serve as a key intermediate for the synthesis of more complex drug candidates, including potential enzyme inhibitors, receptor modulators, and other therapeutic agents. Its utility lies in its potential to be further functionalized, for example, through the conversion of the hydroxyl group to other functionalities, allowing for its incorporation into larger molecular frameworks.

Potential applications in medicinal chemistry.

Conclusion

This compound is a valuable and versatile chemical entity with the CAS number 1426-55-7. Its synthesis is readily achievable through established methods such as the reduction of the corresponding benzophenone or via a Grignard reaction. The presence of both a fluorine atom and a methoxy group on its diarylmethanol core imparts desirable physicochemical properties for applications in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this promising molecule in their research endeavors.

References

-

Spectroscopic data of (4-methoxyphenyl)methanol. ORGANIC CHEMISTRY SELECT.

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

-

Background and current work on diaryl difluoromethanes: Importance in medicinal chemistry (top), previous synthetic route (middle), and palladium‐catalyzed aryldifluoromethylation of aryl halides (bottom). ResearchGate.

-

This compound | 1426-55-7. ChemicalBook.

Sources

An In-depth Technical Guide to the Molecular Structure of (4-Fluorophenyl)(4-methoxyphenyl)methanol

This guide provides a comprehensive technical overview of (4-Fluorophenyl)(4-methoxyphenyl)methanol, a diarylmethanol derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core aspects of its molecular structure, synthesis, and characterization, offering field-proven insights and methodologies.

Introduction and Significance

This compound, with the chemical formula C₁₄H₁₃FO₂, belongs to the benzhydrol class of compounds. These diarylmethanol scaffolds are prevalent in medicinal chemistry due to their role as key intermediates in the synthesis of a wide range of biologically active molecules. The strategic incorporation of a fluorine atom and a methoxy group on the phenyl rings is a common tactic in drug design to modulate the molecule's physicochemical properties. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence solubility and receptor interactions.[1][2][3][4]

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central methanol carbon atom bonded to a 4-fluorophenyl group, a 4-methoxyphenyl group, and a hydroxyl group.

Structural Elucidation

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C_central [label="C", pos="0,0!"]; H_central [label="H", pos="-0.5,-0.8!"]; O_hydroxyl [label="O", pos="0.8,-0.5!"]; H_hydroxyl [label="H", pos="1.3,-0.8!"];

// 4-Fluorophenyl group C1_fp [label="C", pos="-1.5,0.5!"]; C2_fp [label="C", pos="-2.5,1!"]; C3_fp [label="C", pos="-3.5,0.5!"]; C4_fp [label="C", pos="-3.5,-0.5!"]; C5_fp [label="C", pos="-2.5,-1!"]; C6_fp [label="C", pos="-1.5,-0.5!"]; F [label="F", pos="-4.5,-1!"];

// 4-Methoxyphenyl group C1_mp [label="C", pos="1.5,0.5!"]; C2_mp [label="C", pos="2.5,1!"]; C3_mp [label="C", pos="3.5,0.5!"]; C4_mp [label="C", pos="3.5,-0.5!"]; C5_mp [label="C", pos="2.5,-1!"]; C6_mp [label="C", pos="1.5,-0.5!"]; O_methoxy [label="O", pos="4.5,-1!"]; C_methyl [label="CH₃", pos="5.5,-1!"];

// Bonds C_central -- H_central; C_central -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; C_central -- C1_fp; C_central -- C1_mp;

// Aromatic rings C1_fp -- C2_fp -- C3_fp -- C4_fp -- C5_fp -- C6_fp -- C1_fp; C1_mp -- C2_mp -- C3_mp -- C4_mp -- C5_mp -- C6_mp -- C1_mp; C4_fp -- F; C4_mp -- O_methoxy; O_methoxy -- C_methyl; }

Caption: 2D representation of this compound.Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1426-55-7 | [5] |

| Molecular Formula | C₁₄H₁₃FO₂ | [5] |

| Molecular Weight | 232.25 g/mol | [5] |

Synthesis of this compound

The most common and versatile method for the synthesis of unsymmetrical diarylmethanols like this compound is the Grignard reaction.[6][7][8][9] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of one of the carbon-carbon bonds between the central methanol carbon and one of the aryl rings. This leads to two primary synthetic routes:

Route A: Reaction of 4-fluorophenylmagnesium halide with 4-methoxybenzaldehyde. Route B: Reaction of 4-methoxyphenylmagnesium halide with 4-fluorobenzaldehyde.

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Experimental Protocol (Grignard Synthesis - Route A)

This protocol outlines the synthesis of this compound via the Grignard reaction, a method chosen for its high yield and reliability.

Materials and Equipment:

-

4-Bromo-1-fluorobenzene

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

4-Methoxybenzaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a round-bottom flask, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of a solution of 4-bromo-1-fluorobenzene in anhydrous ether or THF to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Slowly add the remaining 4-bromo-1-fluorobenzene solution to maintain a gentle reflux.

-

After the addition is complete, continue stirring until most of the magnesium has reacted.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 4-methoxybenzaldehyde in anhydrous ether or THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Caption: Experimental workflow for the Grignard synthesis.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a complete set of published spectra for this specific molecule is not available, the expected data can be reliably predicted based on the analysis of closely related analogs.[10][11][12][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the hydroxyl proton, and the methoxy protons.

-

Aromatic Protons: The protons on the 4-fluorophenyl and 4-methoxyphenyl rings will appear as complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm). The protons on the 4-methoxyphenyl ring will likely appear as two doublets due to the para-substitution pattern. The protons on the 4-fluorophenyl ring will also show a doublet of doublets pattern due to coupling with both adjacent protons and the fluorine atom.

-

Methine Proton: A singlet or a doublet (if coupled to the hydroxyl proton) for the CH-OH proton is expected around δ 5.8 ppm.

-

Hydroxyl Proton: A broad singlet for the OH proton, the chemical shift of which is concentration and solvent dependent.

-

Methoxy Protons: A sharp singlet for the -OCH₃ protons will be observed around δ 3.8 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons: A series of signals in the aromatic region (δ 114-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Methine Carbon: The signal for the CH-OH carbon is expected around δ 75 ppm.

-

Methoxy Carbon: The -OCH₃ carbon will appear at approximately δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region for the alcohol and ether linkages.

-

C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 232.

-

Fragmentation: Common fragmentation pathways for benzhydrols include the loss of a water molecule (M-18), and cleavage of the C-C bonds adjacent to the hydroxyl group, leading to the formation of stable aryl-containing cations.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic H: ~6.8-7.5 ppm (m), Methine H: ~5.8 ppm (s), Hydroxyl H: variable (br s), Methoxy H: ~3.8 ppm (s) |

| ¹³C NMR | Aromatic C: ~114-160 ppm, Methine C: ~75 ppm, Methoxy C: ~55 ppm |

| IR (cm⁻¹) | O-H: 3200-3600 (broad), C-H (aromatic): >3000, C=C (aromatic): 1450-1600, C-O: 1000-1300, C-F: 1100-1250 |

| MS (m/z) | M⁺: 232, Fragments corresponding to loss of H₂O and aryl groups |

Applications in Drug Development and Research

Diarylmethanol derivatives are valuable building blocks in the synthesis of a variety of pharmacologically active compounds. The presence of the fluorophenyl and methoxyphenyl moieties in the target molecule suggests potential applications in areas where these functional groups are known to be beneficial.

-

Antihistamines: Many second-generation antihistamines contain a diarylmethanol core.

-

Anticancer Agents: The benzhydrol scaffold has been explored for the development of novel anticancer drugs.

-

Neurological Disorders: Certain diarylmethanol derivatives have shown activity in models of neurological disorders.

The strategic fluorination of drug candidates is a widely used approach to improve their metabolic stability and pharmacokinetic profile.[1][2][3][4] Therefore, this compound serves as a valuable starting material for the synthesis of new chemical entities with potentially enhanced therapeutic properties.

Conclusion

This compound is a molecule with a well-defined, albeit not crystallographically determined, three-dimensional structure. Its synthesis is readily achievable through established methods like the Grignard reaction. The spectroscopic characterization, predictable from closely related compounds, provides a robust means of identification and purity assessment. The presence of both a fluorine atom and a methoxy group makes this compound a highly attractive building block for the development of new therapeutic agents, underscoring its importance in the field of medicinal chemistry. Further research to elucidate its specific biological activities and to obtain a definitive crystal structure would be of great value to the scientific community.

References

- Synthesis, characterization and biological applications of substituted benzohydrazide deriv

- Bisthis compound | C20H16F2O2 - PubChem.

- Synthesis and luminescence properties of substituted benzils. PMC.

- Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols.

- Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl)

- 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem.

- 4-[(4-Fluorophenyl)methoxy]benzenemethanol - CAS Common Chemistry.

- Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis)

- Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S.

- Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te.

- 4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem.

- Benzenemethanol, 4-methoxy- - the NIST WebBook.

- [4-(4-Fluorophenyl)phenyl]methanol | C13H11FO | CID 1394497 - PubChem.

- Applications of Fluorine in Medicinal Chemistry | Request PDF.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m

- The Many Roles for Fluorine in Medicinal Chemistry.

- Buy cyclopropyl(4-fluorophenyl)methanol (EVT-300701) | 827-88-3 - EvitaChem.

- preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.

- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and M

- (4-Fluorophenyl)-(4-methoxyphenyl)methanol | CAS 1426-55-7 | Chemical-Suppliers.

- 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem.

- Grignard Reaction: Synthesis of Triphenylmethanol.

- Synthesis and crystal structures of five fluorinated diphenidine deriv

- 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.

- (4-METHOXYPHENYL)

- Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction - Benchchem.

- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.

- Benzenemethanol, 4-methoxy-, acet

- Benzenemethanol, α-ethyl-4-methoxy- - the NIST WebBook.

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.

- Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (4-Fluorophenyl)-(4-methoxyphenyl)methanol | CAS 1426-55-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. cerritos.edu [cerritos.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Benzenemethanol, 4-methoxy- [webbook.nist.gov]

- 13. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (4-METHOXYPHENYL)METHANOL | CAS 105-13-5 [matrix-fine-chemicals.com]

- 15. Benzenemethanol, 4-methoxy-, acetate [webbook.nist.gov]

- 16. Benzenemethanol, α-ethyl-4-methoxy- [webbook.nist.gov]

(4-Fluorophenyl)(4-methoxyphenyl)methanol synthesis pathway

An In-Depth Technical Guide to the Synthesis of (4-Fluorophenyl)(4-methoxyphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-grade overview of a reliable and efficient synthesis pathway for this compound. This diarylmethanol derivative is a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the Grignard reaction, a classic and powerful carbon-carbon bond-forming strategy. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental protocol, address critical safety imperatives, and offer field-proven insights for troubleshooting. The methodology is designed to be self-validating, emphasizing rigorous anhydrous techniques and proper product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-vetted procedure for the synthesis of this key intermediate.

Introduction and Strategic Overview

This compound is a secondary diaryl alcohol whose structural motif is of significant interest in the development of advanced materials and pharmaceutical agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the methoxyphenyl moiety is a common feature in bioactive molecules.[1] The controlled and efficient synthesis of this compound is therefore a critical step in various research and development pipelines.

The most direct and widely adopted strategy for constructing such diarylmethanols is the nucleophilic addition of an organometallic reagent to an aromatic aldehyde. Among the available methods, the Grignard reaction stands out for its reliability, high yield, and the commercial availability of starting materials.

This guide will detail the synthesis via the reaction of 4-fluorophenylmagnesium bromide with 4-methoxybenzaldehyde . This pathway is selected for its straightforward execution and the relatively stable nature of the aldehyde component.

Mechanistic Rationale: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, involving the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. The synthesis of this compound proceeds in two fundamental stages:

-

Formation of the Grignard Reagent : Magnesium metal inserts into the carbon-bromine bond of 1-bromo-4-fluorobenzene. This process inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent, carbanion-like nucleophile. The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), which is crucial for solvating and stabilizing the organomagnesium species.[2]

-

Nucleophilic Addition : The highly nucleophilic carbon of the 4-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate.

-

Acidic Workup : The reaction is quenched with a protic acid (e.g., dilute HCl or saturated ammonium chloride) to protonate the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.[3]

dot

Caption: The three-stage mechanism of the Grignard synthesis pathway.

Pre-Reaction Preparations and Safety Imperatives

Successful execution of a Grignard reaction is contingent upon meticulous preparation, particularly the rigorous exclusion of atmospheric moisture.[4][5] Grignard reagents are powerful bases and will be rapidly quenched by protic species like water, leading to reaction failure.[2][5]

Glassware and System Preparation

-

All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be scrupulously cleaned and dried in an oven at >120 °C overnight or flame-dried under a stream of inert gas (Argon or Nitrogen) immediately before use.[2][4]

-

Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of inert gas.

-

Use high-quality, lightly greased ground glass joints to ensure an airtight seal.[4]

Reagent Data and Handling

| Reagent | Formula | MW ( g/mol ) | Form | Key Hazards |

| Magnesium Turnings | Mg | 24.31 | Solid | Flammable solid |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | Liquid | Skin/eye irritant, combustible |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid | Highly flammable, peroxide former |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Liquid | Irritant |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Liquid | Corrosive, causes severe burns |

Critical Safety Protocols

-

Fire Hazard : The Grignard reaction is exothermic and employs highly flammable solvents (THF or ether).[6][7] An ice-water bath must be readily available to control the reaction temperature.[4] Perform the reaction in a chemical fume hood, away from any ignition sources.[8]

-

Reactivity : Grignard reagents are air and moisture-sensitive, and some can be pyrophoric.[8] Always handle them under an inert atmosphere.

-

Personal Protective Equipment (PPE) : Wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves for dexterity, with Nomex gloves recommended when handling the reagent directly).[6][7]

-

Administrative Controls : Never work alone when performing a Grignard reaction for the first time or at a large scale.[6][7] Ensure a clear and detailed Standard Operating Procedure (SOP) is in place.

Detailed Experimental Protocol

This protocol is based on a 40 mmol scale.

Part A: Formation of 4-Fluorophenylmagnesium Bromide

-

Setup : To a 250 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under a positive pressure of Argon), add magnesium turnings (1.08 g, 44.3 mmol).

-

Initiation : Add approximately 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (7.0 g, 40.0 mmol) in 30 mL of anhydrous THF.

-

Add ~2-3 mL of the bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by gentle bubbling and the appearance of a cloudy, grayish color.

-

Troubleshooting Insight: If the reaction does not start, add a single small crystal of iodine or gently warm the flask with a heat gun. Sonication can also be effective for initiation.[9]

-

-

Addition : Once the reaction is initiated, slowly add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to moderate the reaction if it becomes too vigorous.[6]

-

Completion : After the addition is complete, stir the resulting dark, golden-orange solution at room temperature for an additional 20-30 minutes to ensure all the magnesium has reacted.[9] The Grignard reagent is now ready for the next step.

Part B: Synthesis of this compound

-

Aldehyde Addition : Prepare a solution of 4-methoxybenzaldehyde (5.45 g, 40.0 mmol) in 25 mL of anhydrous THF in a separate dry flask. Transfer this solution to the dropping funnel.

-

Cool the Grignard reagent solution in the reaction flask to 0 °C using an ice-water bath.

-

Slowly add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent. A color change and the formation of a precipitate (the magnesium alkoxide salt) will be observed. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

-

Workup (Quenching) : Cool the reaction mixture again to 0 °C. Slowly and carefully add 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction. This is a safer alternative to strong acids for quenching Grignard reactions.

-

Extraction : Transfer the entire mixture to a separatory funnel. Add 50 mL of diethyl ether or ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of the extraction solvent.

-

Washing : Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

The primary byproduct of this reaction is often biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3] Purification is necessary to obtain the desired product with high purity.

-

Purification Method : The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexane:EtOAc), is effective. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or ethanol/water) may be employed if the crude product is a solid.

-

Expected Characterization Data :

-

¹H NMR : Expect aromatic protons in the range of δ 6.8-7.5 ppm. A singlet for the methoxy group (–OCH₃) around δ 3.8 ppm, and a singlet or doublet for the benzylic proton (–CHOH–) around δ 5.8 ppm. A broad singlet for the hydroxyl proton (–OH) will also be present.

-

¹³C NMR : Aromatic carbons will appear between δ 114-162 ppm. The methoxy carbon will be around δ 55 ppm, and the benzylic carbon (–CHOH–) will be in the range of δ 75-80 ppm.

-

IR Spectroscopy : Look for a strong, broad absorption band for the O-H stretch around 3200-3500 cm⁻¹, a C-O stretch around 1050-1150 cm⁻¹, and C-F stretch around 1220 cm⁻¹.

-

Mass Spectrometry (MS) : The molecular ion peak [M]⁺ should be observed at m/z = 232.25.

-

Process Workflow Visualization

dot

Caption: A step-by-step workflow from preparation to final product characterization.

Conclusion

The synthesis of this compound via the Grignard reaction of 4-fluorophenylmagnesium bromide and 4-methoxybenzaldehyde is a highly effective and reliable method. The success of this procedure hinges on the strict adherence to anhydrous reaction conditions and careful temperature control during the exothermic addition steps. By following the detailed protocol and safety guidelines outlined in this guide, researchers can confidently produce this valuable chemical intermediate with high yield and purity, enabling further advancements in their respective fields.

References

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online] Available at: [Link]

-

University of Chicago. Developing SOPs for Hazardous Chemical Manipulations. [Online] Available at: [Link]

-

American Chemical Society. Grignard Reaction. [Online] Available at: [Link]

-

University of California, Irvine. (2018). Laboratory Safety Standard Operating Procedure (SOP) for organometallic compounds. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Online] Available at: [Link]

-

MySkinRecipes. 4-Fluorophenylmagnesium bromide solution. [Online] Available at: [Link]

- Williamson, K. L., & Masters, K. M. Macroscale and Microscale Organic Experiments. Cengage Learning. (General reference for Grignard reaction mechanism and procedure).

-

PrepChem.com. Synthesis of 1-(5-hydroxy-2-methoxyphenyl)-1-(4-methoxy- phenyl)-methanol. [Online] Available at: [Link]

-

University of California, Davis. Grignard Reaction: Synthesis of Triphenylmethanol. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Online] Available at: [Link]

Sources

- 1. 4-Fluorophenylmagnesium bromide solution [myskinrecipes.com]

- 2. cerritos.edu [cerritos.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dchas.org [dchas.org]

- 7. acs.org [acs.org]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. prepchem.com [prepchem.com]

solubility of (4-Fluorophenyl)(4-methoxyphenyl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility of (4-Fluorophenyl)(4-methoxyphenyl)methanol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a diarylmethanol derivative. We delve into the theoretical principles of solubility, present robust, step-by-step protocols for both qualitative and quantitative solubility determination, and offer field-proven insights into leveraging this data for process optimization, particularly in solvent selection for recrystallization. This document is intended for researchers, chemists, and drug development professionals seeking a thorough, practical understanding of solubility science.

Introduction: The Central Role of Solubility

This compound is a secondary diarylmethanol. The structural features—a polar hydroxyl group capable of hydrogen bonding, two aromatic rings influencing π-π stacking, and polar C-F and C-O bonds—create a nuanced solubility profile. Understanding this profile is not an academic exercise; it is fundamental to:

-

Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction kinetics.

-

Purification: Designing efficient crystallization and chromatographic purification processes, where solubility differences between the product and impurities are exploited.[1]

-

Formulation Science: Identifying suitable solvent systems for creating stable, bioavailable drug products, whether for oral, injectable, or topical delivery.

This guide provides the foundational knowledge and actionable protocols to systematically characterize the solubility of this molecule.

Physicochemical Properties & Their Impact on Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The "like dissolves like" principle serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[2][3]

Table 1: Key Physicochemical Properties of this compound and Their Influence on Solubility

| Property | Structural Feature | Predicted Influence on Solubility |

| Polarity | Presence of -OH, C-O (ether), and C-F functional groups. | The molecule possesses significant polarity, suggesting good solubility in polar solvents. The large nonpolar surface area of the two phenyl rings will also allow for some solubility in less polar solvents. |

| Hydrogen Bonding | The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. The ether oxygen and fluorine act as hydrogen bond acceptors. | Strong potential for hydrogen bonding predicts high solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO). |

| Molecular Weight | Approx. 232.25 g/mol | Moderate molecular weight. Generally, for a given functional group, solubility in water decreases as molecular weight and the size of the hydrocarbon portion increase.[4] |

| Aromaticity | Two phenyl rings. | Allows for van der Waals forces and potential π-π stacking interactions, which can contribute to solubility in aromatic or nonpolar solvents like toluene, though this is often secondary to polar interactions. |

A structurally similar compound, (4-methoxyphenyl)(phenyl)methanol, is known to be soluble in common organic solvents such as ethanol, ether, and chloroform, which aligns with these predictions.[5]

Experimental Workflow for Solubility Determination

A systematic approach is crucial for efficiently and accurately mapping the solubility profile of a compound. The workflow should progress from broad, qualitative assessments to precise, quantitative measurements.

Caption: General workflow for systematic solubility analysis.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of this compound across a diverse set of organic solvents at ambient temperature.

Rationale: This initial screen provides a broad understanding of the compound's behavior and helps identify suitable solvents for recrystallization and quantitative analysis. The choice of solvents is critical; they should span the full polarity spectrum.[2]

Materials:

-

This compound

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Solvent set (see Table 2)

Procedure:

-

Preparation: Weigh approximately 10 mg of the compound into each test tube.

-

Solvent Addition: Add 1.0 mL of the first solvent to the corresponding test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the tube against a contrasting background. If the solid has completely dissolved, classify it as "Soluble".

-

Insoluble/Sparingly Soluble: If solid remains, the compound is classified as "Sparingly Soluble" or "Insoluble".

-

Repeat: Repeat steps 2-5 for each solvent in the set.

-

Documentation: Record all observations in a structured table.

Table 2: Example Solvent Set for Qualitative Screening

| Solvent | Class | Polarity Index | Expected Outcome (Hypothetical) |

| n-Hexane | Nonpolar | 0.1 | Insoluble |

| Toluene | Nonpolar (Aromatic) | 2.4 | Sparingly Soluble |

| Diethyl Ether | Polar Aprotic | 2.8 | Soluble |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Soluble |

| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble |

| Acetone | Polar Aprotic | 5.1 | Very Soluble |

| Isopropanol | Polar Protic | 3.9 | Very Soluble |

| Ethanol | Polar Protic | 4.3 | Very Soluble |

| Methanol | Polar Protic | 5.1 | Very Soluble |

| Water | Polar Protic | 10.2 | Insoluble |

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of the compound in selected solvents at a controlled temperature.

Rationale: The shake-flask method is a gold-standard technique for determining equilibrium solubility.[3] An excess of the solid is agitated with the solvent for a prolonged period to ensure the solution reaches saturation. The concentration of the resulting supernatant is then measured analytically. This protocol is self-validating as the continued presence of undissolved solid confirms that equilibrium at saturation has been achieved.

Materials:

-

This compound

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., ~50 mg) to a vial containing a known volume of solvent (e.g., 5 mL). The key is to ensure solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. Longer times (48-72 hours) may be necessary and should be confirmed by taking measurements at successive time points until the concentration plateaus.[3]

-

Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully draw a sample from the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine its concentration.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Analytical Method - Trustworthiness: For the data to be trustworthy, the analytical method must be validated. For UV-Vis, this involves creating a calibration curve (Absorbance vs. Concentration) with known standards and ensuring a high coefficient of determination (R² > 0.99).

Application: Solvent Selection for Recrystallization

The primary goal of recrystallization is to dissolve the compound in a hot solvent and have it crystallize out in a purer form upon cooling.[1] The ideal solvent is one in which the compound has high solubility at high temperatures but low solubility at low temperatures.[1]

Caption: Decision workflow for selecting a recrystallization solvent system.

Single-Solvent System: Based on the hypothetical data in Table 2, isopropanol or ethanol could be excellent candidates. They are polar protic solvents capable of strong hydrogen bonding with the compound's hydroxyl group. One would test this by:

-

Dissolving the compound in a minimal amount of boiling ethanol.

-

Allowing the solution to cool slowly to room temperature, then in an ice bath.

-

Observing the formation of crystals. A high yield of pure crystals indicates a good solvent choice.

Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system is employed.[1] This involves a "good" solvent in which the compound is highly soluble and a "bad" (or "anti-solvent") in which it is poorly soluble. The two solvents must be miscible.[1]

-

Example Pair: Acetone ("good" solvent) and Water ("bad" solvent).

-

Procedure: Dissolve the crude compound in the minimum amount of hot acetone. Add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point), indicating saturation.[6] Add a drop or two more of hot acetone to redissolve the precipitate, then allow the solution to cool slowly.

Conclusion

The solubility of this compound is a complex interplay of its polar functional groups and nonpolar aromatic structure. A systematic evaluation, beginning with broad qualitative screening and progressing to precise quantitative measurement, is essential for harnessing this property effectively. The protocols and principles outlined in this guide provide a robust framework for researchers to generate reliable solubility data. This data is not merely a physical constant but a critical tool for guiding solvent selection, optimizing purification processes, and ensuring the successful development of new chemical entities.

References

-

ChemBK. (n.d.). Anisoin. Retrieved January 14, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Lamar University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 14, 2026, from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 14, 2026, from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 14, 2026, from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026, from [Link]

- Moradiya, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design.

-

PubChem. (n.d.). Bisthis compound. Retrieved January 14, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 14, 2026, from [Link]

-

Unknown. (n.d.). How to Grow Crystals. Retrieved January 14, 2026, from [Link]

-

Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]

-

Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved January 14, 2026, from [Link]

-

ChemBK. (n.d.). (4-methoxyphenyl)(phenyl)methanol. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). [4-(4-Fluorophenyl)phenyl]methanol. Retrieved January 14, 2026, from [Link]

-

Quora. (2017, February 2). How to recrystallize a product from methanol. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Cobalt(II) bromide. Retrieved January 14, 2026, from [Link]

-

Suwunwong, T., & Chantrapromma, S. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

PubChem. (n.d.). 4-Methoxybenzyl alcohol. Retrieved January 14, 2026, from [Link]

-

MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of (4-Fluorophenyl)(4-methoxyphenyl)methanol

This guide provides a comprehensive analysis of the spectroscopic data for the compound (4-Fluorophenyl)(4-methoxyphenyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this molecule. This document will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, offering insights into the experimental choices and the interpretation of the resulting data.

Introduction

This compound is a diarylmethanol derivative of significant interest in medicinal chemistry and materials science due to its structural motifs being present in various biologically active compounds and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of its scientific investigation, ensuring molecular identity, purity, and providing the foundational data for further research and development. This guide will systematically present and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a self-validating framework for its analysis.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, dictates its characteristic spectroscopic signatures. The molecule possesses two substituted aromatic rings and a stereocenter at the carbinol carbon, leading to a rich and informative set of spectral data.

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

A complete spectroscopic analysis provides unambiguous confirmation of the molecular structure. The following sections detail the expected and observed data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer at room temperature.

Caption: Workflow for ¹H NMR data acquisition and processing.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 4H | Ar-H (Protons on the 4-fluorophenyl ring) |

| ~6.88 | m | 4H | Ar-H (Protons on the 4-methoxyphenyl ring) |

| ~5.80 | s | 1H | CH-OH |

| ~3.81 | s | 3H | OCH₃ |

| ~2.20 | s (broad) | 1H | OH |

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the benzylic proton, and the hydroxyl proton. The protons on the 4-fluorophenyl ring and the 4-methoxyphenyl ring will appear as multiplets in the aromatic region (typically 6.8-7.4 ppm). The benzylic proton (CH-OH) will be a singlet due to the absence of adjacent protons, and its chemical shift will be influenced by the electronegative oxygen atom. The three protons of the methoxy group will appear as a sharp singlet, typically around 3.8 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: The ¹³C NMR spectrum is acquired on the same sample solution used for ¹H NMR, typically on a 100 MHz or 125 MHz spectrometer. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~162.2 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~159.2 | C-OCH₃ |

| ~139.5 (d, ⁴JCF ≈ 3 Hz) | C-C-OH (ipso-carbon of fluorophenyl ring) |

| ~136.1 | C-C-OH (ipso-carbon of methoxyphenyl ring) |

| ~128.3 (d, ³JCF ≈ 8 Hz) | CH (ortho to F) |

| ~127.8 | CH (ortho to C-OH on methoxyphenyl ring) |

| ~115.4 (d, ²JCF ≈ 21 Hz) | CH (meta to F) |

| ~113.9 | CH (meta to C-OH on methoxyphenyl ring) |

| ~75.5 | CH-OH |

| ~55.3 | OCH₃ |

Interpretation: The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 245 Hz). The other carbons in the fluorophenyl ring will also show smaller couplings to the fluorine atom. The carbons of the methoxyphenyl ring will have chemical shifts influenced by the electron-donating methoxy group. The carbinol carbon (CH-OH) will appear in the range of 70-80 ppm. The methoxy carbon will be observed around 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic -CH₃) |

| ~1610, 1510, 1450 | Strong | C=C stretch (aromatic rings) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1220 | Strong | C-F stretch |

| ~1030 | Strong | C-O stretch (alcohol) |

| ~830 | Strong | C-H bend (para-disubstituted rings) |

Interpretation: The IR spectrum will prominently feature a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. The presence of aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1610-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O stretch of the methoxy group, and a strong absorption around 1220 cm⁻¹ is characteristic of the C-F stretch. The C-O stretch of the secondary alcohol will be visible around 1030 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a quadrupole or time-of-flight).

Data Summary:

| m/z | Interpretation |

| ~232 | [M]⁺ (Molecular Ion) |

| ~215 | [M - OH]⁺ |

| ~201 | [M - OCH₃]⁺ |

| ~137 | [M - C₆H₄F]⁺ |

| ~121 | [C₇H₆FO]⁺ |

| ~107 | [C₇H₇O]⁺ |

Interpretation: The mass spectrum will show the molecular ion peak ([M]⁺), which confirms the molecular weight of the compound. Common fragmentation patterns for diarylmethanols include the loss of the hydroxyl group ([M - OH]⁺), and cleavage of the C-C bond between the carbinol carbon and one of the aromatic rings. The fragmentation will lead to characteristic ions corresponding to the fluorophenyl and methoxyphenyl moieties.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and unequivocal structural confirmation of this compound. This guide has outlined the standard methodologies for data acquisition and provided a detailed interpretation of the expected spectral features, grounded in the fundamental principles of each spectroscopic technique. This comprehensive dataset serves as a critical reference for any researcher working with this compound, ensuring the integrity and validity of their scientific endeavors.

References

At the time of this writing, a specific, publicly available, complete set of peer-reviewed and published spectroscopic data for this compound could not be located in a single source. The data presented herein is a composite of expected values based on the analysis of closely related structures and established principles of spectroscopic interpretation. For definitive, experimentally-derived data, researchers are encouraged to consult primary literature that reports the synthesis and characterization of this specific compound.

The Diarylmethanol Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Introduction: The Architectural Significance of the Diarylmethanol Moiety